4-Bromo-2-fluorobenzoic acid

Overview

Description

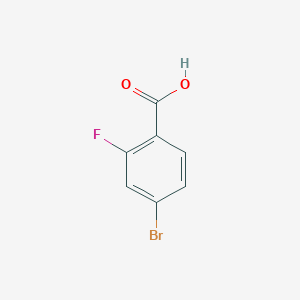

4-Bromo-2-fluorobenzoic acid (C₇H₄BrFO₂, MW: 219.01) is a halogenated benzoic acid derivative with bromine at the para-position (C4) and fluorine at the ortho-position (C2) . It is widely used in organic synthesis, particularly in palladium-mediated cross-coupling reactions (e.g., Suzuki, Heck) to construct biaryl intermediates for pharmaceuticals and agrochemicals . Its electron-withdrawing substituents (Br and F) enhance reactivity in nucleophilic substitutions and direct regioselectivity in coupling reactions . The compound is commercially available with a purity of ≥98% and is classified as WGK 3 (high water hazard) .

Preparation Methods

Catalytic Oxidation of 4-Bromo-2-fluorotoluene

Reaction Overview

The industrial synthesis of 4-bromo-2-fluorobenzoic acid begins with 4-bromo-2-fluorotoluene, which undergoes oxidation to convert the methyl group into a carboxylic acid. This method employs a cobalt(II)-catalyzed system under oxygen pressure, aligning with green chemistry principles by minimizing waste and hazardous reagents .

Reagents and Conditions

-

Substrate : 4-Bromo-2-fluorotoluene (25 g, 132.3 mmol)

-

Catalyst : Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, 1.6 g, 6.5 mmol)

-

Initiator : 2,2'-Azobis(isobutyronitrile) (AIBN, 521 mg, 3.2 mmol)

-

Additive : Sodium bromide (NaBr, 449 mg, 4.4 mmol)

-

Solvent : Acetic acid (HOAc, 250 mL)

-

Temperature : 130°C

-

Pressure : 1.2 MPa oxygen

-

Residence Time : 1.5 hours

The reaction proceeds in a continuous flow system, enhancing scalability and reproducibility .

Workup and Isolation

Post-reaction, the mixture is quenched with water (375 mL), and the pH is adjusted to 12–14 using NaOH. The aqueous phase is extracted with methyl tert-butyl ether (MTBE, 2 × 125 mL) to remove non-acidic impurities. Acidification with concentrated HCl precipitates the product, which is filtered and dried to yield 25.5 g (88%) of this compound .

Mechanistic Insights

The cobalt catalyst facilitates radical chain propagation, where AIBN generates initiating radicals. Oxygen acts as both an oxidant and a chain carrier, abstracting hydrogen from the methyl group to form a benzyl radical. Successive oxygen insertion and cobalt-mediated electron transfer steps culminate in carboxylic acid formation . Sodium bromide likely stabilizes reactive intermediates, improving selectivity.

Alternative Synthetic Pathways

Halogenation of 2-Fluorobenzoic Acid

Direct bromination of 2-fluorobenzoic acid at the 4-position could theoretically yield the target compound. Common brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) might be employed. However, regioselectivity challenges and competing side reactions (e.g., decarboxylation) make this route less practical without tailored directing groups.

Comparative Analysis of Methods

Optimization Strategies

Catalyst Loading and Solvent Effects

Reducing cobalt catalyst loading from 0.049 eq to 0.03 eq decreases costs without significantly affecting yield . Acetic acid serves dual roles as solvent and proton donor, but switching to propionic acid may enhance solubility of intermediates.

Pressure and Oxygen Stoichiometry

Maintaining oxygen at 3–5 equivalents ensures complete conversion while preventing over-oxidation. Subcritical oxygen pressures (<2 MPa) reduce equipment costs but prolong reaction times.

Industrial Scalability and Challenges

The continuous flow system described in offers advantages for large-scale production:

-

Consistent Mixing : Enhanced heat/mass transfer.

-

Safety : Controlled oxygen delivery minimizes explosion risks.

-

Purity : Reduced byproduct formation via precise residence time (1.5 h).

Challenges include catalyst recycling and acetic acid corrosion, which are mitigated using titanium-lined reactors.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to the corresponding alcohol or ketone using reducing agents.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with aryl boronic acids to form biaryl intermediates.

Common Reagents and Conditions:

Electrophilic Bromination: Bromine or dibromohydantoin in the presence of a solvent like sulfuric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and aryl boronic acids under inert atmosphere.

Major Products:

Biaryl Intermediates: Formed through palladium-catalyzed coupling reactions.

Alcohols and Ketones: Formed through reduction reactions.

Scientific Research Applications

4-Bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility:

Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzoic acid primarily involves its role as an intermediate in chemical reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive, allowing it to participate in various substitution and coupling reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

Key Compounds :

*Hypothetical data inferred from structural analogs.

- Electronic Effects: The ortho-fluorine in this compound increases the ring’s electron deficiency, enhancing oxidative addition in Suzuki reactions compared to non-fluorinated analogs like 4-bromobenzoic acid .

- Steric Effects : Substrates with halogens in ortho-positions (e.g., 2-bromo-4-fluorobenzoic acid) exhibit reduced coupling efficiency due to steric clashes with palladium catalysts .

Chlorine vs. Bromine :

- 4-Bromo-2-chlorobenzoic acid : Chlorine’s lower electronegativity (vs. F) reduces activation for cross-coupling but improves stability in acidic conditions. Used in agrochemical intermediates .

- This compound : Preferred in drug synthesis (e.g., enzalutamide) due to fluorine’s metabolic stability and enhanced reactivity .

Fluorine vs. Hydroxyl Groups :

- 4-Bromo-2-hydroxybenzoic acid : The hydroxyl group enables hydrogen bonding but reduces compatibility with anhydrous reactions. Used in antifungal hydrazide derivatives .

Grignard Reactions :

- This compound reacts with cyclopentylmagnesium bromide to yield 4-bromo-2-cyclopentylbenzoic acid (71% yield), a precursor for boronic esters .

- Analogous reactions with 4-bromo-3-fluorobenzoic acid are less efficient due to steric interference from meta-substituents.

Esterification and Amidation :

- Methyl esterification of this compound (via SOCl₂/MeOH) proceeds in >85% yield, whereas 4-bromo-2-chlorobenzoic acid requires harsher conditions .

Biological Activity

4-Bromo-2-fluorobenzoic acid (CAS No. 112704-79-7) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrF O

- Molecular Weight : 219.01 g/mol

- Melting Point : 211-215 °C

- Solubility : Soluble in methanol with faint turbidity .

This compound is primarily noted for its role as a scaffold in the development of enzyme inhibitors. It has been implicated in the synthesis of compounds that inhibit d-amino acid oxidase (DAAO), an enzyme involved in amino acid metabolism. Inhibiting DAAO may have therapeutic implications for neurological disorders and schizophrenia .

Enzyme Inhibition

Research indicates that this compound can act as a hinge binder in scaffold-hopping strategies aimed at identifying potent inhibitors of various kinases. These kinases are crucial targets in cancer therapy, suggesting that this compound could play a role in developing anticancer agents .

Cytotoxicity Studies

A study highlighted the use of this compound as a precursor in synthesizing cytotoxic agents that selectively target cancer cells. The compound's structural features contribute to its ability to modulate biological pathways associated with cell proliferation and apoptosis .

Case Studies

- DAAO Inhibition : A series of experiments demonstrated that derivatives of this compound exhibited significant inhibition of DAAO activity, with IC50 values indicating potent activity against this enzyme. This finding underscores its potential use in treating conditions linked to DAAO dysregulation .

- Kinase Targeting : In a study involving various kinase inhibitors, this compound was shown to enhance the efficacy of existing drugs by serving as an effective hinge binder. The compound's ability to modify binding interactions was crucial for improving selectivity and potency against targeted kinases .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-fluorobenzoic acid, and how are reaction conditions optimized?

- Methodology : The synthesis typically begins with halogenation and fluorination of benzoic acid derivatives. For example, bromination of 2-fluorobenzoic acid using Br₂ in the presence of FeBr₃ at 50–60°C achieves regioselective substitution at the para position. Subsequent purification via recrystallization (ethanol/water) ensures ≥98% purity. Reaction optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., H₂SO₄ for acid stability) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- NMR : H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks: δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), and 7.45 (d, J = 2.0 Hz, 1H, Ar-H). F NMR confirms fluorine substitution at δ -110 ppm .

- X-ray crystallography : Single-crystal diffraction (using SHELX-97) resolves bond angles (C-Br: 1.89 Å) and planarity deviations (<5°) .

Q. What are the common derivatization reactions of this compound in organic synthesis?

- Methodology :

- Esterification : React with SOCl₂ to form the acyl chloride, followed by treatment with alcohols (e.g., MeOH) to yield methyl esters.

- Nucleophilic substitution : The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl intermediates .

Advanced Research Questions

Q. How does this compound perform in palladium-mediated cross-coupling reactions, and what factors influence yield?

- Methodology : In Suzuki reactions, the bromo group exhibits higher reactivity than fluorine. Key factors:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand increases turnover (TOF > 500 h⁻¹).

- Solvent effects : Mixed DMF/H₂O (3:1) enhances solubility of boronic acid partners.

- Side reactions : Competing protodebromination (<5%) is minimized by degassing solvents to exclude O₂ .

Q. How can contradictory crystallographic data (e.g., disordered Br/F positions) be resolved during structure refinement?

- Methodology : Use SHELXL-2018 for iterative refinement:

Apply anisotropic displacement parameters (ADPs) for Br/F atoms.

Analyze residual electron density maps (R-factor < 0.05) to correct occupancy ratios.

Validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What is the impact of substituent positioning (bromo vs. fluoro) on electrophilic aromatic substitution (EAS) reactivity?

- Data Analysis :

| Substituent | Position | EAS Rate (Relative to H) |

|---|---|---|

| -Br | Para | 0.15 (deactivating) |

| -F | Ortho | 0.08 (strongly deactivating) |

- The ortho-fluoro group directs EAS to the meta position, while bromo at para further stabilizes intermediates via inductive effects. Competitive nitration studies (HNO₃/H₂SO₄) confirm regioselectivity .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodology :

- Flow chemistry : Continuous flow reactors (residence time: 2 min) reduce side reactions (e.g., di-bromination) by precise temperature control (60±1°C).

- In-line monitoring : Use FTIR to track intermediate concentrations and adjust reagent feed rates dynamically .

Q. What computational tools predict the reactivity of this compound in novel reaction systems?

- Methodology :

- DFT calculations : Gaussian 16 (B3LYP/6-311+G**) computes Fukui indices to identify nucleophilic (C-4: 0.45) and electrophilic (C-2: 0.32) sites.

- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Properties

IUPAC Name |

4-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSRVPOAHYHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307209 | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112704-79-7 | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.